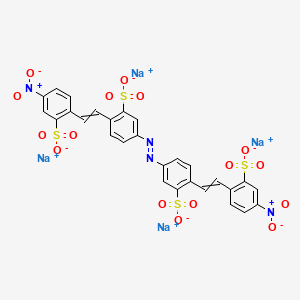
Hsd17B13-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-22 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 by this compound has shown potential therapeutic benefits in treating these liver diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-22 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the potency and selectivity of the inhibitor.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Reaction conditions are carefully controlled to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Hsd17B13-IN-22 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be performed to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Hsd17B13-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the function of HSD17B13 in lipid metabolism.
Biology: Investigates the role of HSD17B13 in cellular processes and its impact on liver diseases.
Medicine: Potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.
Industry: Utilized in the development of new drugs targeting liver diseases and metabolic disorders .
Mécanisme D'action
Hsd17B13-IN-22 exerts its effects by selectively inhibiting the enzyme HSD17B13. This inhibition disrupts the enzyme’s role in lipid metabolism, leading to reduced lipid accumulation in the liver. The compound targets the active site of HSD17B13, preventing its interaction with natural substrates. This action ultimately reduces the progression of NAFLD and NASH by decreasing lipid droplet formation and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in research.
HSD17B13-IN-1: A similar inhibitor with slightly different structural features and potency.
Uniqueness
Hsd17B13-IN-22 stands out due to its high selectivity and potency in inhibiting HSD17B13. Compared to other inhibitors like BI-3231, this compound has shown better pharmacokinetic properties and efficacy in preclinical studies. Its unique structural features contribute to its superior binding affinity and inhibitory activity .
Propriétés
Formule moléculaire |
C20H21F5N6O4S |
|---|---|
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
2,6-difluoro-3-[6-[(2S)-2-(methoxymethyl)-4-methylsulfonylpiperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-3-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C20H21F5N6O4S/c1-29-18-12(16(28-29)11-6-13(20(23,24)25)15(22)17(32)14(11)21)7-26-19(27-18)31-5-4-30(36(3,33)34)8-10(31)9-35-2/h6-7,10,32H,4-5,8-9H2,1-3H3/t10-/m0/s1 |
Clé InChI |
BHZZWEVPPLINLX-JTQLQIEISA-N |
SMILES isomérique |
CN1C2=NC(=NC=C2C(=N1)C3=CC(=C(C(=C3F)O)F)C(F)(F)F)N4CCN(C[C@H]4COC)S(=O)(=O)C |
SMILES canonique |
CN1C2=NC(=NC=C2C(=N1)C3=CC(=C(C(=C3F)O)F)C(F)(F)F)N4CCN(CC4COC)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)







![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)


